Acetaldehyde, [1,2-14C]
Overview
Description
Acetaldehyde, [1,2-14C] is a radiolabeled form of acetaldehyde, an organic chemical compound with the formula CH₃CHO. The radiolabeling involves the incorporation of carbon-14 isotopes at the 1 and 2 positions of the acetaldehyde molecule. This compound is used extensively in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde, [1,2-14C] can be synthesized through various methods. One common method involves the oxidation of ethanol, [1,2-14C] using oxidizing agents such as potassium dichromate or pyridinium chlorochromate. Another method includes the hydrolysis of vinyl chloride, [1,2-14C] in the presence of water and a catalyst.
Industrial Production Methods: Industrial production of acetaldehyde typically involves the Wacker process, where ethylene is oxidized in the presence of a palladium chloride and copper chloride catalyst. For the radiolabeled version, the starting materials would be radiolabeled to ensure the incorporation of carbon-14 isotopes.
Types of Reactions:
Oxidation: Acetaldehyde can be oxidized to acetic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: Acetaldehyde undergoes addition reactions with hydrogen cyanide to form cyanohydrins.
Condensation Reactions: It can participate in aldol condensation to form β-hydroxy aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium chloride, copper chloride.
Major Products Formed:
Oxidation: Acetic acid.
Reduction: Ethanol.
Addition: Cyanohydrins.
Condensation: β-hydroxy aldehydes.
Scientific Research Applications
Acetaldehyde, [1,2-14C] is widely used in scientific research due to its radioactive properties. It is used to:
Trace Metabolic Pathways: In biological systems, it helps in studying the metabolic pathways of ethanol and its conversion to acetaldehyde and further to acetic acid.
Chemical Reaction Studies: It is used to investigate the mechanisms of various chemical reactions involving acetaldehyde.
Environmental Studies: It helps in understanding the environmental fate and transport of acetaldehyde in ecosystems.
Medical Research: It is used in studies related to alcohol metabolism and its effects on the human body.
Mechanism of Action
The mechanism of action of acetaldehyde, [1,2-14C] involves its participation in various biochemical and chemical reactions. In biological systems, it is metabolized by the enzyme alcohol dehydrogenase to form acetaldehyde, which is further oxidized to acetic acid by aldehyde dehydrogenase. The radiolabeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Formaldehyde: A simpler aldehyde with the formula CH₂O.
Propionaldehyde: An aldehyde with the formula C₃H₆O.
Butyraldehyde: An aldehyde with the formula C₄H₈O.
Comparison:
Formaldehyde: Unlike acetaldehyde, formaldehyde is a simpler molecule and is more reactive due to the presence of only one carbon atom.
Propionaldehyde: Propionaldehyde has a longer carbon chain and different reactivity compared to acetaldehyde.
Butyraldehyde: Butyraldehyde has an even longer carbon chain and exhibits different physical and chemical properties.
Acetaldehyde, [1,2-14C] is unique due to its radiolabeled carbon atoms, making it a valuable tool in research for tracing and studying various processes.
Biological Activity
Acetaldehyde, a simple aliphatic aldehyde, is a significant metabolite of ethanol and has been extensively studied due to its biological activity and implications in various physiological processes. The radioactive isotope [1,2-14C] allows for detailed tracing of acetaldehyde's metabolic pathways and interactions within biological systems. This article provides an overview of the biological activity of Acetaldehyde, [1,2-14C], focusing on its metabolism, effects on cellular components, and implications in health.
Metabolism of Acetaldehyde
Acetaldehyde is primarily produced in the liver through the oxidation of ethanol by the enzyme alcohol dehydrogenase (ADH). The metabolic pathways involving acetaldehyde are crucial for understanding its biological effects:
- Conversion to Acetate : Acetaldehyde can be further oxidized to acetate by aldehyde dehydrogenase (ALDH). This conversion is essential for detoxification and energy production.
- Formation of Protein Adducts : Acetaldehyde is highly reactive and can form stable adducts with proteins, lipids, and DNA. These modifications can alter protein function and lead to cellular damage.
Table 1: Key Metabolic Pathways of Acetaldehyde
Pathway | Enzyme | Product | Biological Significance |
---|---|---|---|
Ethanol Oxidation | Alcohol Dehydrogenase | Acetaldehyde | Primary pathway for acetaldehyde production |
Acetaldehyde Oxidation | Aldehyde Dehydrogenase | Acetate | Detoxification and energy metabolism |
Protein Modification | Non-specific reactions | Protein Adducts | Potentially harmful effects on cellular function |
Impact on Blood Cells
Research indicates that acetaldehyde has notable effects on blood cells, particularly in individuals with chronic alcohol consumption. Studies have shown that acetaldehyde-derived protein modifications can lead to:
- Erythrocyte Abnormalities : In alcoholics, blood smears often reveal morphological changes such as macrocytosis and stomatocytosis. These abnormalities are linked to the formation of acetaldehyde adducts on erythrocyte membranes .
- Autoimmune Responses : The presence of acetaldehyde-modified proteins may trigger autoimmune responses. Elevated levels of antibodies against these adducts have been observed in patients with alcoholic liver disease .
Case Study: Alcohol-Induced Changes in Blood Cells
A study examined the effects of ethanol and acetaldehyde on blood cells in heavy drinkers. Key findings included:
- Increased levels of IgM and IgG antibodies against acetaldehyde-modified proteins were found in alcohol consumers.
- Bone marrow analysis showed vacuolization in erythropoietic cells, suggesting impaired hematopoiesis due to acetaldehyde exposure .
Health Implications
The biological activity of acetaldehyde extends beyond immediate metabolic effects; it is implicated in various health issues:
- Carcinogenic Potential : Acetaldehyde is classified as a probable human carcinogen. Its ability to form DNA adducts can lead to mutations and contribute to cancer development.
- Alcoholic Liver Disease : Chronic exposure to acetaldehyde is a significant factor in the pathogenesis of alcoholic liver disease. It promotes oxidative stress and inflammation, leading to hepatocyte damage .
Properties
IUPAC Name |
acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-XPULMUKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316448 | |
Record name | Acetaldehyde-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-97-9 | |
Record name | Acetaldehyde-14C2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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